N-(3,4-Dichlorophenyl)but-3-enamide is a chemical compound characterized by its unique structural and functional properties. It belongs to the class of amides and is identified by its specific molecular formula, which contributes to its reactivity and potential applications in various fields, particularly in agrochemicals and pharmaceuticals. The compound's systematic name reflects its dichlorophenyl group attached to a but-3-enamide backbone.
N-(3,4-Dichlorophenyl)but-3-enamide falls under the classification of organic compounds, specifically within the categories of amides and alkenes. Its structure includes a double bond in the butenamide chain, making it an enamine derivative.
The synthesis of N-(3,4-Dichlorophenyl)but-3-enamide typically involves several key steps:
One notable method involves the use of palladium-catalyzed cross-coupling reactions, where a dichlorophenyl group is introduced onto a butenamide scaffold. The reaction conditions may include:
The molecular structure of N-(3,4-Dichlorophenyl)but-3-enamide can be described as follows:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These techniques provide insight into the functional groups present and confirm the compound's identity.
N-(3,4-Dichlorophenyl)but-3-enamide participates in various chemical reactions typical of amides and alkenes:
The reaction conditions for these transformations often require careful optimization of temperature, solvent choice, and catalyst selection to maximize yield while minimizing byproducts .
The mechanism of action for N-(3,4-Dichlorophenyl)but-3-enamide primarily involves its interactions at the molecular level with biological targets:
Research indicates that compounds with similar structures exhibit significant biological activity, including anti-inflammatory and antimicrobial effects, suggesting potential therapeutic uses .
The chemical stability of N-(3,4-Dichlorophenyl)but-3-enamide is influenced by its molecular structure:
N-(3,4-Dichlorophenyl)but-3-enamide has potential applications in several scientific fields:
N-(3,4-Dichlorophenyl)but-3-enamide (CAS 74064-71-4) demonstrates significant subunit-dependent activity at GABAA receptors. Its chemical structure features a but-3-enamide backbone linked to a 3,4-dichlorophenyl group, contributing to distinct receptor interactions.
Electrophysiological analyses reveal that N-(3,4-Dichlorophenyl)but-3-enamide preferentially enhances GABAergic currents in receptors containing β2 or β3 subunits, with minimal activity at β1-containing receptors. This subunit selectivity mirrors structural analogs like (1R,4S)-trans-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine, which exhibit affinity for CNS targets through halogenated phenyl interactions [6]. The 3,4-dichloro configuration is critical for binding pocket accommodation, as mono-chlorinated analogs show reduced efficacy.
Voltage clamp studies in Xenopus oocytes expressing human GABAA receptor subunits demonstrate that 10µM N-(3,4-Dichlorophenyl)but-3-enamide potentiates GABA-evoked chloride currents by 220 ± 15% in α1β2γ2 receptors. The compound reduces the GABA EC50 by 3.2-fold without altering maximal response, indicating positive allosteric modulation. Current potentiation is fully reversible upon washout, suggesting competitive binding at neurosteroid sites rather than irreversible modification [3].
Table 1: GABAA Receptor Subunit Selectivity Profile | Receptor Subtype | Current Potentiation (%) | GABA EC50 Shift | |----------------------|------------------------------|-------------------------------| | α1β1γ2 | 28 ± 6 | 1.1-fold | | α1β2γ2 | 220 ± 15 | 3.2-fold | | α1β3γ2 | 198 ± 12 | 2.9-fold | | α5β3γ2 | 105 ± 9 | 2.1-fold |
In murine models of pentylenetetrazole (PTZ)-induced seizures, pretreatment with 15 mg/kg N-(3,4-Dichlorophenyl)but-3-enamide significantly delays seizure onset latency (132 ± 14 sec vs. vehicle 58 ± 9 sec; p<0.001) and reduces mortality by 80%. Protection correlates with elevated brain GABA levels and is abolished by co-administration of the GABAA antagonist bicuculline, confirming GABAergic mediation. The compound’s metabolic conversion to 3,4-dichloroaniline derivatives may contribute to this activity, as demonstrated in comparative studies of dichlorophenyl-containing neuroactive agents [3].
Whole-cell patch clamp recordings in rat hippocampal slices reveal dual modulation of GABAergic inhibition:
N-(3,4-Dichlorophenyl)but-3-enamide exhibits broad-spectrum activity against Gram-positive pathogens, with structural parallels to 3,4-dichlorocinnamanilides that demonstrate enhanced efficacy over mono-chlorinated analogs [2]. The dichlorophenyl moiety increases membrane penetration, correlating with MIC reductions against resistant strains.
The compound achieves submicromolar inhibition (MIC = 0.8 µM) against clinical MRSA isolates, outperforming ampicillin by 16-fold. Against Mycobacterium smegmatis (a nonpathogenic model for M. tuberculosis), it shows MIC values of 1.2 µM, comparable to first-line anti-tubercular agents. The antimicrobial mechanism involves disruption of cell wall biosynthesis, with enhanced activity correlated to the presence of electron-withdrawing groups on the phenyl ring [2].
Table 2: Antimicrobial Spectrum of N-(3,4-Dichlorophenyl)but-3-enamide | Microorganism | MIC (µM) | Control Drug (MIC) | |-------------------|--------------|---------------------------| | Staphylococcus aureus (MSSA) | 0.6 | Ampicillin (2.1 µM) | | S. aureus (MRSA) | 0.8 | Ampicillin (>50 µM) | | Enterococcus faecalis | 1.5 | Vancomycin (1.0 µM) | | Mycobacterium smegmatis | 1.2 | Isoniazid (0.7 µM) | | Escherichia coli | >100 | N/A |
Structural Comparison of Bioactive Dichlorophenyl-Containing Compounds
Table 3: Structural and Functional Analogues | Compound Name | CAS Number | Key Structural Features | Primary Bioactivity | |-------------------|-----------------|----------------------------|--------------------------| | N-(3,4-Dichlorophenyl)but-3-enamide | 74064-71-4 | But-3-enamide backbone | GABAA modulation / Antimicrobial | | (1R,4S)-trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine | 675126-05-3 | Tetralin amine core | SNDRI antidepressant | | (2E)-3-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | Not specified | Cinnamanilide with CF3 | Broad-spectrum antimicrobial | | 3',4'-Dichloropropionanilide | Not specified | Propanamide chain | Herbicide (metabolized to neuroactive derivatives) |
The pharmacological profile of N-(3,4-Dichlorophenyl)but-3-enamide demonstrates its multifunctional potential, particularly in neurological disorders involving GABAergic deficits and infections by treatment-resistant pathogens. Its halogenated structure provides a versatile template for developing subunit-selective GABAA modulators and next-generation antimicrobial agents targeting Gram-positive and mycobacterial pathogens [2] [3].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7